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Compound of Interest

Compound Name: PU-11

Cat. No.: B610335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for the HSP90 inhibitor, PU-H71, in murine models, based on preclinical

research.

Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of PU-H71 used

in various mouse models.

Table 1: PU-H71 Dosage and Administration in Murine Models
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Mouse
Model

Dosage
Administrat
ion Route

Dosing
Schedule

Vehicle Reference

Triple-

Negative

Breast

Cancer

(MDA-MB-

468

xenograft)

50 mg/kg
Intraperitonea

l (i.p.)

Daily, 5 times

per week
PBS [1]

Triple-

Negative

Breast

Cancer

(MDA-MB-

468

xenograft)

50 mg/kg
Intraperitonea

l (i.p.)
Alternate day PBS [1]

Triple-

Negative

Breast

Cancer

(MDA-MB-

468, MDA-

MB-231,

HCC-1806

xenografts)

75 mg/kg
Intraperitonea

l (i.p.)
Alternate day PBS [1][2]

Triple-

Negative

Breast

Cancer

(MDA-MB-

468

xenograft)

75 mg/kg
Intraperitonea

l (i.p.)

3 times per

week
PBS [1]

Ewing

Sarcoma

75 mg/kg Intraperitonea

l (i.p.)

3 times per

week

Not specified [3]
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(A673

xenograft)

Experimental

Autoimmune

Encephalomy

elitis (EAE)

75 mg/kg
Intraperitonea

l (i.p.)

3 times a

week

Phosphate

buffer with

DMSO

[4][5]

Burkitt

Lymphoma

(Patient-

derived

xenograft)

50 mg/kg
Intraperitonea

l (i.p.)

Daily for 15

days
Not specified [6]

Table 2: Pharmacokinetic Parameters of PU-H71 in Mice
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Mouse
Model

Dose Time Point
Concentrati
on in Tumor

Concentrati
on in
Plasma

Reference

Triple-

Negative

Breast

Cancer

(MDA-MB-

468

xenograft)

75 mg/kg

(single i.p.

dose)

6 hours
10.5 µg/g

(~20.6 µM)

Nearly

undetectable
[1]

Triple-

Negative

Breast

Cancer

(MDA-MB-

468

xenograft)

75 mg/kg

(single i.p.

dose)

48 hours
1.8 µg/g

(~3.6 µM)

Nearly

undetectable
[1]

Ewing

Sarcoma

(A673

xenograft)

75 mg/kg

(single i.p.

dose)

48 hours

5-10 times

IC50

concentration

Not specified [3]

Experimental Protocols
Formulation of PU-H71 for Injection
PU-H71 can be formulated for intraperitoneal injection in mice using the following vehicles:

Phosphate-Buffered Saline (PBS): PU-H71 can be dissolved in PBS at a pH of 7.4.[1]

Phosphate buffer containing DMSO: PU-H71 can be dissolved in a phosphate buffer solution

containing Dimethyl Sulfoxide (DMSO).[4][5]

Commercially available formulation: A formulation for in vivo use is described as 10% DMSO,

40% PEG300, 5% Tween-80, and 45% Saline. Another option is 10% DMSO and 90% (20%

SBE-β-CD in Saline).[7][8]
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Protocol for Formulation in PBS with DMSO:

Weigh the required amount of PU-H71 powder.

Dissolve the powder in a minimal amount of DMSO to create a stock solution.

Further dilute the stock solution with sterile phosphate buffer to the final desired

concentration for injection. The final volume for injection is typically 200 µL.[4]

Intraperitoneal (i.p.) Administration Protocol
Materials:

PU-H71 formulation

Sterile syringes (1 ml)

Sterile needles (25-27 gauge)

70% ethanol for disinfection

Appropriate animal restraint device

Procedure:

Animal Restraint: Properly restrain the mouse to expose the abdominal area. One person

can perform this by gently scruffing the mouse and securing the tail.

Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to

avoid puncturing the bladder or cecum.

Injection:

Tilt the mouse's head downwards at a slight angle.

Insert the needle at a 10-20 degree angle into the peritoneal cavity.

Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate

incorrect placement.
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Slowly inject the PU-H71 solution (typically up to 200 µL).[4]

Withdraw the needle smoothly.

Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflows
PU-H71 Mechanism of Action: HSP90 Inhibition
PU-H71 is a potent inhibitor of Heat Shock Protein 90 (HSP90). In cancer cells, HSP90 is

crucial for the stability and function of numerous oncoproteins. By inhibiting HSP90, PU-H71

leads to the degradation of these "client" proteins, thereby disrupting multiple oncogenic

signaling pathways.[9][10][11][12]
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Caption: PU-H71 inhibits HSP90, leading to the degradation of client proteins and

downregulation of oncogenic pathways.

General Experimental Workflow for In Vivo Efficacy
Studies
The following diagram outlines a typical workflow for assessing the efficacy of PU-H71 in a

mouse xenograft model.
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Caption: A generalized workflow for evaluating the in vivo efficacy of PU-H71 in mouse models.
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Pharmacokinetic and Pharmacodynamic (PK/PD)
Analysis
Pharmacokinetic Analysis: To determine the concentration of PU-H71 in plasma and tissues,

high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the

method of choice.[1]

Protocol Outline for PK Analysis:

Administer a single dose of PU-H71 to tumor-bearing mice.

At various time points (e.g., 6, 24, 48 hours), euthanize a cohort of mice.

Collect blood (for plasma) and harvest tumors and other organs.

Process the samples and extract PU-H71.

Quantify the concentration of PU-H71 using a validated HPLC-MS/MS method.

Pharmacodynamic Analysis: To assess the biological effects of PU-H71 on its target and

downstream pathways, Western blotting and immunohistochemistry are commonly used.

Protocol Outline for PD Analysis (Western Blot):

Treat tumor-bearing mice with PU-H71 for a specified duration.

Harvest tumors at a defined time point after the last dose.

Prepare protein lysates from the tumor tissue.

Perform Western blot analysis to measure the levels of HSP90 client proteins (e.g., EGFR,

HER3, Raf-1, Akt, p-Akt) and markers of apoptosis (e.g., cleaved PARP).[1]

Protocol Outline for PD Analysis (Immunohistochemistry):

Harvest and fix tumors in formalin, then embed in paraffin.

Section the paraffin-embedded tumors.
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Perform immunohistochemical staining for markers of proliferation (e.g., phospho-histone

H3) and apoptosis (e.g., TUNEL assay).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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